3-Amino-5-chloropyrazine-2-carbonitrile

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Researchers targeting M. tuberculosis or kinase ATP-binding pockets need reliable access to this halogenated aminopyrazine scaffold. 3-Amino-5-chloropyrazine-2-carbonitrile delivers: - Proven antitubercular activity with defined 5-chloro substitution. - Efficient SNAr reactivity for rapid SAR library generation. - ≥95% purity, ambient shipping, global availability. Ideal for medicinal chemistry and agrochemical R&D programs.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 54632-11-0
Cat. No. B112756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-chloropyrazine-2-carbonitrile
CAS54632-11-0
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C#N)N)Cl
InChIInChI=1S/C5H3ClN4/c6-4-2-9-3(1-7)5(8)10-4/h2H,(H2,8,10)
InChIKeyFSVRTOKNIQGMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-chloropyrazine-2-carbonitrile Profile


3-Amino-5-chloropyrazine-2-carbonitrile (CAS 54632-11-0) is a halogenated aminopyrazine derivative with the molecular formula C₅H₃ClN₄ and a molecular weight of 154.56 g/mol. It features a pyrazine core substituted with an amino group (-NH₂) at the 3-position, a chloro group (-Cl) at the 5-position, and a nitrile group (-CN) at the 2-position [1]. Commercially available at purities typically ≥95% with a melting point of 194–196°C , this compound serves as a versatile intermediate in medicinal chemistry. Its primary recognized utility lies in the synthesis of derivatives with antimycobacterial activity against *Mycobacterium tuberculosis* [2], and it has been cited in patent literature as a precursor to antimicrobial agents [3].

Workflow Synthetic intermediate for antimycobacterial agent research
Selection 5-Chloro handle enables SNAr diversification
Use Context Medicinal chemistry building block; patent-cited antimicrobial precursor

Structural Uniqueness of 3-Amino-5-chloropyrazine-2-carbonitrile


The substitution pattern on the pyrazine ring critically governs both chemical reactivity and biological target engagement. While structurally related compounds like 3-amino-6-chloropyrazine-2-carbonitrile (CAS 17231-50-4) share the same molecular weight and functional groups, the positional isomerism (5-chloro vs. 6-chloro) leads to distinct reactivity profiles in nucleophilic aromatic substitution (SNAr) reactions . Similarly, analogs lacking the amino group (e.g., 5-chloropyrazine-2-carbonitrile) or bearing different halogens (e.g., bromo analogs) exhibit altered electronic properties and steric constraints, directly impacting their suitability as precursors for specific derivative classes. This positional specificity is underscored by the compound's dedicated use in synthesizing tuberculostatic agents, where the 5-chloro substitution is a key structural determinant for downstream antimycobacterial activity [1].

Positional Isomerism
6-Chloro isomer (CAS 17231-50-4) may shift SNAr reactivity and downstream bioactivity profiles; substitution pattern critically governs target engagement.
Dehalogenated Analogs
Pyrazine-2-carbonitrile lacks the chloro leaving group, limiting diversification routes and requiring harsher conditions; cannot replicate 5-chloro substitution advantages.

3-Amino-5-chloropyrazine-2-carbonitrile vs. Analogs


5-Chloro vs. 6-Chloro Substitution Reactivity

The compound 3-amino-5-chloropyrazine-2-carbonitrile is positionally distinct from its closest isomer, 3-amino-6-chloropyrazine-2-carbonitrile (CAS 17231-50-4). In the 5-chloro isomer, the chlorine atom is adjacent to the amino group, whereas in the 6-chloro isomer, it is adjacent to the nitrile group. This difference in substitution pattern leads to quantifiable variations in synthetic yields under identical conditions. For example, in a palladium-catalyzed coupling reaction, the 6-chloro isomer has been reported to achieve an 85% yield under specific conditions (CuI, DMF, 120°C, 10h) . While direct comparative yield data for the 5-chloro isomer under the exact same protocol is not available in the public domain, the established principles of pyrazine nucleophilic substitution indicate that the 5-position chlorine (ortho to the electron-donating amino group) will exhibit different activation energies and reaction rates compared to the 6-position chlorine (ortho to the electron-withdrawing nitrile group) .

Reactivity Profile
Cross-study comparable
5-Chloro: reactivity not directly reported under same protocol 6-Chloro isomer: 85% yield (CuI, DMF, 120°C, 10h)
Positional isomer dictates synthetic efficiency
Direct comparative data for 5-chloro under identical conditions not publicly available
Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Enhanced SNAr Reactivity vs. Dehalogenated Analogs

The presence of a chlorine atom at the 5-position confers a significant advantage over the non-halogenated core scaffold, pyrazine-2-carbonitrile (CAS 19847-12-2). The chloro substituent serves as a leaving group in SNAr reactions, enabling facile diversification. Pyrazine-2-carbonitrile lacks this handle, requiring more forcing conditions or alternative strategies for functionalization. While direct kinetic rate data for this specific compound is not publicly available, the general class of chloropyrazines exhibits a 10- to 100-fold increase in SNAr reactivity compared to their unsubstituted counterparts due to the inductive electron-withdrawing and resonance stabilization effects of the chloro group [1]. This translates to higher yields and milder conditions for the synthesis of complex derivatives, such as the N-substituted 3-aminopyrazine-2-carbonitriles with reported antimycobacterial MIC values as low as 12.5 µg/mL [2].

SNAr Reactivity
Class-level inference
10–100×
Estimated reactivity increase over non-halogenated pyrazine
General chloropyrazine class behavior; direct kinetic data not reported
Synthetic Chemistry Drug Discovery Building Blocks

Validated Antimycobacterial Intermediate

3-Amino-5-chloropyrazine-2-carbonitrile is specifically cited in patent literature (EP0132476B1) as a key component of antimicrobial compositions for agricultural use, with the claim covering 3-amino-5,6-dihalopyrazine-2-carbonitriles [1]. In contrast, the broader class of pyrazine-2-carbonitriles (such as unsubstituted pyrazine-2-carbonitrile) is generally used as a non-specific biochemical reagent . This patent-backed, specific application as an antimicrobial precursor provides a clear procurement rationale over generic pyrazine intermediates. While the parent compound itself may not be the active agent, its structure is a critical precursor to the claimed active species (e.g., 3-amino-5,6-dihalopyrazine-2-carbonitriles), positioning it as a strategic starting material for developing new antimycobacterial agents targeting *M. tuberculosis*, including drug-resistant strains [2].

Patent Context
Supporting evidence
Precursor to antimicrobial compositions (EP0132476B1)
Supports antimicrobial screening research
Patent-cited dihalo precursor; specific to agricultural antimicrobial claims
Antimicrobial Research Tuberculosis Infectious Disease

Research Applications of 3-Amino-5-chloropyrazine-2-carbonitrile


Antimycobacterial Library Synthesis

This compound is the ideal starting material for generating focused libraries of pyrazine-based analogs targeting *Mycobacterium tuberculosis*. The 5-chloro group allows for efficient SNAr reactions to introduce diverse amines, alkoxides, or thiols at the 5-position, while the amino and nitrile groups can be independently modified. This approach is supported by literature demonstrating that N-substituted derivatives of this scaffold exhibit significant antimycobacterial activity [1].

Kinase Inhibitor Discovery

The aminopyrazine core is a recognized scaffold in kinase inhibitor design. The specific substitution pattern of 3-amino-5-chloropyrazine-2-carbonitrile provides a unique vector for exploring interactions with the ATP-binding pocket of kinases like CHK1 or ATR. Its use as a building block allows for the rapid exploration of structure-activity relationships (SAR) in these programs [2].

Agricultural Antimicrobial Development

As explicitly claimed in EP0132476B1, compounds of this class are effective in agricultural antimicrobial compositions. This compound serves as a direct precursor for synthesizing and evaluating novel 3-amino-5,6-dihalopyrazine-2-carbonitriles for the protection of crops, soil, and seeds, offering a strategic advantage for agrochemical research programs [3].

Application
Selection Property
Validation Focus
Antimycobacterial library synthesis
5-Chloro SNAr handle
MIC endpoint review against M. tuberculosis
Kinase inhibitor SAR studies
Aminopyrazine core scaffold
ATP-binding pocket interaction review
Agricultural antimicrobial research
Dihalo precursor compatibility
Crop protection endpoint screening

Technical Documentation Hub

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